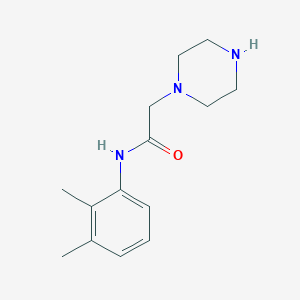

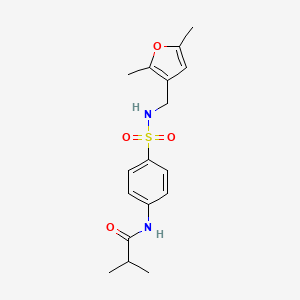

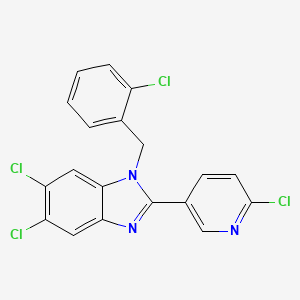

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as L-type calcium channel blocker, is a type of drug that is used to treat hypertension, angina, and arrhythmias. The drug works by blocking the entry of calcium ions into the heart and blood vessels, which decreases the force of heart contractions and relaxes the blood vessels, leading to a reduction in blood pressure.

Applications De Recherche Scientifique

Discovery and Kinase Inhibition

The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), highlights the potential of dihydropyridine derivatives in targeting specific kinases involved in cancer and other diseases. These compounds exhibit improved enzyme potency and selectivity through careful structural modification, demonstrating the role of dihydropyridine derivatives in medicinal chemistry and drug development efforts (Schroeder et al., 2009).

Synthesis and Characterization

Research on the synthesis, characterization, and antimicrobial evaluation of various dihydropyridine derivatives, including those with complex substituents, underscores the versatility of these compounds in generating biologically active agents. Such studies often involve comprehensive synthesis routes, characterization through spectroscopic methods, and biological evaluations, offering insights into the chemical and biological properties of dihydropyridine-based compounds (Talupur et al., 2021).

Antimycobacterial Activity

The exploration of dihydropyridines (DHPs) with specific substituents for antimycobacterial activity represents another significant application area. Studies have identified DHPs as potent antitubercular agents, showcasing the potential of these compounds in addressing global health challenges like tuberculosis. Such research not only contributes to the development of new therapeutic agents but also enriches our understanding of the structure-activity relationships essential for antimicrobial efficacy (Mohammadpour, 2012).

Anticholinesterase Activity

The investigation of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides for anticholinesterase activity highlights the therapeutic potential of dihydropyridine derivatives in neurodegenerative diseases. These compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the pathology of Alzheimer's disease. Such studies are critical for identifying new chemical entities that could lead to the development of treatments for neurodegenerative conditions (Ghanei-Nasab et al., 2016).

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-14(26)23-17-8-10-18(11-9-17)24-20(27)19-3-2-12-25(21(19)28)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOFEDFZAUYSNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-Chlorophenyl)-3-[(3-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)

![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)

![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)